N-(4-butoxybenzyl)-1H-indazol-5-amine

Description

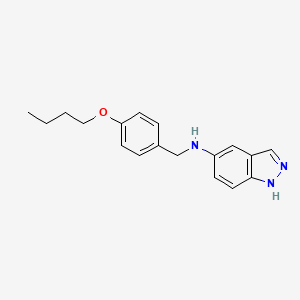

N-(4-butoxybenzyl)-1H-indazol-5-amine is a synthetic organic compound featuring an indazole core substituted at the 5-position with an amine group, which is further modified by a 4-butoxybenzyl moiety. The 4-butoxybenzyl group introduces lipophilicity and may influence binding affinity to biological targets such as receptors or enzymes.

Properties

IUPAC Name |

N-[(4-butoxyphenyl)methyl]-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-2-3-10-22-17-7-4-14(5-8-17)12-19-16-6-9-18-15(11-16)13-20-21-18/h4-9,11,13,19H,2-3,10,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAITDRSOQNORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxybenzyl)-1H-indazol-5-amine typically involves the reaction of 4-butoxybenzyl chloride with 1H-indazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of 1H-indazol-5-amine attacks the electrophilic carbon of the 4-butoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxybenzyl)-1H-indazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.

Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

Substitution: The indazole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions include nitro, nitroso, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-butoxybenzyl)-1H-indazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interaction with various biological targets and its potential as a bioactive compound.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-butoxybenzyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

Indazole vs. Benzimidazole

The indazole core in N-(4-butoxybenzyl)-1H-indazol-5-amine distinguishes it from benzimidazole-based analogs like Butonitazene (2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine). Benzimidazoles often exhibit enhanced planarity and hydrogen-bonding capacity due to the fused benzene-imidazole system, which can increase interactions with nucleic acids or enzymes. In contrast, indazoles may offer greater metabolic stability due to reduced susceptibility to oxidative degradation .

Pyrimidine-Linked Indazoles

Compounds such as N-(4-(4-(trifluoromethoxy)phenyl)pyrimidin-2-yl)-1H-indazol-5-amine () replace the benzyl group with pyrimidinyl substituents. The 4-butoxybenzyl group in the target compound, however, prioritizes lipophilicity over polar interactions .

Substituent Modifications

Alkoxybenzyl Groups

- This compound : The butoxy chain enhances lipophilicity, which may improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies .

Functional Group Additions

Butonitazene incorporates a 5-nitro group and N,N-diethylethan-1-amine side chain, which are absent in the target compound. The nitro group may confer electron-withdrawing effects, altering redox properties, while the diethylaminoethyl moiety is a hallmark of opioid receptor agonists .

Key Reactions

- Buchwald-Hartwig Amination : Used in and to couple indazol-5-amine with chloropyrimidine derivatives via palladium catalysis. Similar methods could apply to this compound by substituting the benzylating agent .

- Nucleophilic Substitution: describes the reaction of 5-aminoindazole with dichloropyrimidines in ethanol, a strategy adaptable for introducing the 4-butoxybenzyl group using 4-butoxybenzyl chloride .

Pharmacological and Regulatory Considerations

- Butonitazene: Classified as a Schedule I controlled substance in Idaho and Iowa due to its structural similarity to opioid agonists like etonitazene. The absence of the nitro and diethylaminoethyl groups in this compound may reduce opioid receptor affinity, but regulatory scrutiny remains possible .

- The 4-butoxybenzyl group’s lipophilicity could similarly position the target compound for oncology research .

Biological Activity

N-(4-butoxybenzyl)-1H-indazol-5-amine is a chemical compound classified as an indazole derivative, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound features a butoxybenzyl group attached to the nitrogen atom of the indazole ring. Indazole derivatives are recognized for their ability to interact with various biological targets, making them significant in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various biological pathways. The precise mechanisms depend on the context in which the compound is applied, but it generally involves:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes, which can lead to altered cellular signaling pathways.

- Receptor Binding : It may bind to various receptors, impacting physiological responses.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Anti-inflammatory Effects : Studies have shown that indazole derivatives can inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting potential anti-inflammatory properties .

- Cytotoxicity : Various indazole derivatives have been screened for cytotoxic effects against cancer cell lines. Compounds with specific substitutions at the nitrogen positions demonstrated varying levels of cytotoxicity, indicating structure-activity relationships that warrant further investigation .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through its ability to induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

In a recent study, various indazole derivatives were synthesized and tested for their anti-inflammatory effects. This compound was included in the screening process, where it was found to significantly reduce nitric oxide levels in RAW264.7 cells induced by lipopolysaccharides (LPS). This indicates its potential as an anti-inflammatory agent .

Case Study: Cytotoxic Effects

Another study evaluated the cytotoxicity of several indazole derivatives against cancer cell lines. This compound exhibited variable cytotoxic effects depending on its substitution pattern, with certain configurations leading to enhanced cell death in tumor cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.